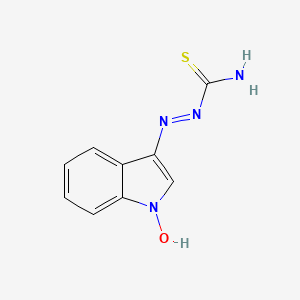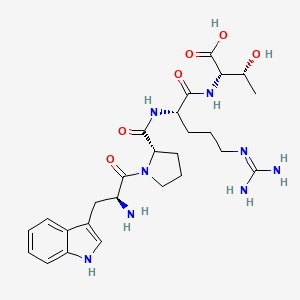
L-Tryptophyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Teprotide was first synthesized in 1970 by Ondetti et al. The synthesis involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis techniques . The process includes the coupling of protected amino acids, followed by deprotection and purification steps to obtain the final product .
Industrial Production Methods
Industrial production of teprotide follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification . The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Teprotide undergoes various chemical reactions, including:
Reduction: Reduction reactions can break disulfide bonds, potentially altering the peptide’s structure and function.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various amino acid derivatives and coupling reagents in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activities and stability profiles .
Scientific Research Applications
Teprotide has been extensively studied for its applications in various fields:
Mechanism of Action
Teprotide exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for converting angiotensin I to angiotensin II . Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, teprotide reduces the production of angiotensin II, leading to vasodilation and decreased blood pressure . The molecular targets of teprotide include the active site of ACE, where it binds and prevents the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
Captopril: Another ACE inhibitor developed from the structure of teprotide.
Enalapril: A prodrug that is converted to its active form, enalaprilat, in the body.
Uniqueness
Teprotide is unique due to its origin from snake venom and its role as the first ACE inhibitor to be studied extensively . Its structure served as a template for the development of more effective and orally active ACE inhibitors like captopril and enalapril .
Properties
CAS No. |
798540-92-8 |
|---|---|
Molecular Formula |
C26H38N8O6 |
Molecular Weight |
558.6 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C26H38N8O6/c1-14(35)21(25(39)40)33-22(36)19(8-4-10-30-26(28)29)32-23(37)20-9-5-11-34(20)24(38)17(27)12-15-13-31-18-7-3-2-6-16(15)18/h2-3,6-7,13-14,17,19-21,31,35H,4-5,8-12,27H2,1H3,(H,32,37)(H,33,36)(H,39,40)(H4,28,29,30)/t14-,17+,19+,20+,21+/m1/s1 |
InChI Key |
GLJOPXPEJFXTRD-KUJASMOPSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CNC3=CC=CC=C32)N)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CC2=CNC3=CC=CC=C32)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


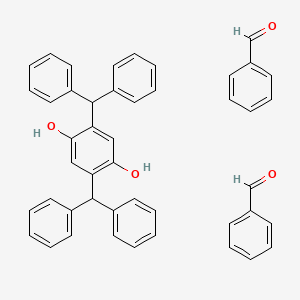
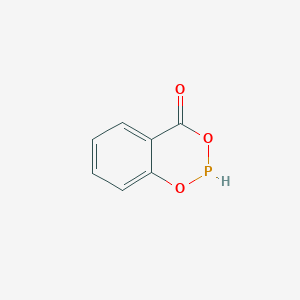
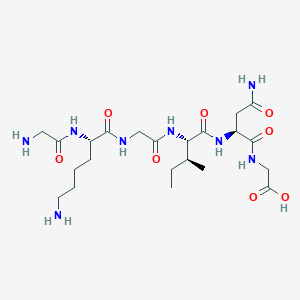
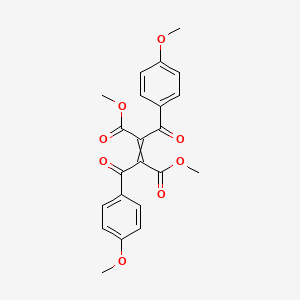

![(Z)-Ethyl 5-hydroxy-8-oxo-8,9-dihydro-7H-pyrido[2,3-B]azepine-6-carboxylate](/img/structure/B12534856.png)
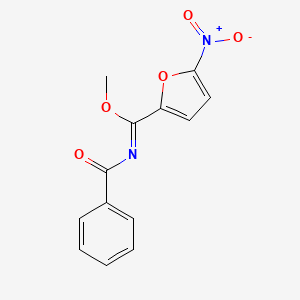

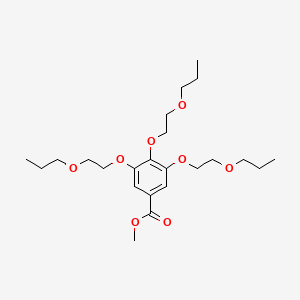

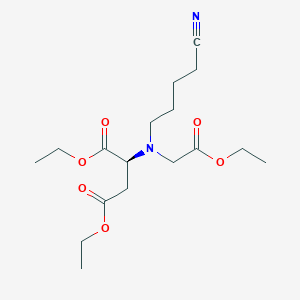

![4-Methyl-6-[(trimethylsilyl)oxy]-1,3,5-triazin-2-amine](/img/structure/B12534892.png)
